2-fluoro-4-(5-octyl-2-pyridinyl)phenol

Description

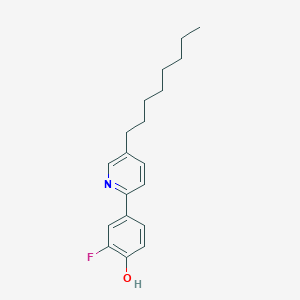

2-Fluoro-4-(5-octyl-2-pyridinyl)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the 2-position and a 5-octyl-2-pyridinyl group at the 4-position. The fluorine atom enhances electronegativity and metabolic stability, while the pyridinyl group contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

2-fluoro-4-(5-octylpyridin-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FNO/c1-2-3-4-5-6-7-8-15-9-11-18(21-14-15)16-10-12-19(22)17(20)13-16/h9-14,22H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTLVJLGYNZTHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

Table 1: Comparison of 2-Fluoro-4-(5-Octyl-2-Pyridinyl)Phenol with Selected Analogues

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-4-(5-octyl-2-pyridinyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling or Ullmann-type coupling, to introduce the pyridinyl and fluorophenol moieties. Key parameters include:

- Temperature control (e.g., 60–100°C for coupling reactions to avoid side products).

- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity for aromatic substitutions).

- Catalyst systems (e.g., Pd catalysts for cross-coupling reactions).

Analytical techniques like thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates . For example, NMR can confirm the integration ratio of the octyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- NMR detects fluorine environments (e.g., δ -110 to -120 ppm for aromatic F).

- IR spectroscopy identifies hydroxyl (3200–3600 cm) and pyridine ring vibrations (1600 cm) .

- Mass spectrometry (HRMS) confirms molecular weight (calculated: ~331.4 g/mol).

- X-ray crystallography resolves bond angles and torsional strain in the pyridine-phenol system, though crystallization may require slow evaporation in hexane/ethyl acetate .

Q. What strategies improve the solubility and stability of this compound in aqueous media?

Methodological Answer: The compound’s hydrophobicity (due to the octyl chain) limits aqueous solubility. Strategies include:

- Co-solvent systems (e.g., DMSO:water mixtures).

- Micellar encapsulation using surfactants like SDS or polysorbates.

- Derivatization : Introducing polar groups (e.g., sulfonate) on the phenol ring without disrupting bioactivity .

Stability studies under varying pH (4–9) and temperature (4–37°C) are essential to assess decomposition pathways .

Advanced Research Questions

Q. How does the structure of this compound influence its biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- The octyl chain enhances lipid membrane permeability, critical for cellular uptake.

- The pyridine ring acts as a hydrogen-bond acceptor, potentially targeting enzymes or receptors.

- The fluorine atom modulates electron density, affecting binding affinity to hydrophobic pockets.

Biological assays (e.g., enzyme inhibition or cell viability tests) should compare analogs with varying chain lengths or substituents .

Q. How can computational methods predict the binding modes of this compound to biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina, Schrödinger) models interactions with proteins (e.g., kinases or GPCRs).

- Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., HOMO/LUMO gaps).

- Molecular Dynamics (MD) simulations assess stability of ligand-target complexes in solvated environments .

Q. What experimental approaches resolve contradictions in bioactivity data for this compound?

Methodological Answer:

Q. How can isotopic labeling (e.g., 18F^{18}F18F) be applied to study the pharmacokinetics of this compound?

Methodological Answer:

Q. What crystallographic techniques elucidate polymorphism or conformational flexibility?

Methodological Answer:

- Single-crystal X-ray diffraction resolves torsional angles between the pyridine and phenol rings.

- Powder XRD detects polymorphic forms under varying crystallization conditions.

- Variable-temperature NMR probes dynamic conformational changes (e.g., rotation of the octyl chain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.